1-(Cyclopropyloxy)-4-(ethenyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropyloxy)-4-(ethenyloxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with a cyclopropyloxy group and an ethenyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropyloxy)-4-(ethenyloxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with cyclopropyl bromide and ethenyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups on the benzene ring are replaced by the cyclopropyloxy and ethenyloxy groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclopropyloxy)-4-(ethenyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyloxy group to an ethoxy group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of ethoxy-substituted derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropyloxy)-4-(ethenyloxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropyloxy)-4-(ethenyloxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The cyclopropyloxy and ethenyloxy groups contribute to the compound’s reactivity and specificity in these interactions.
Vergleich Mit ähnlichen Verbindungen
- 1-(Cyclopropyloxy)-4-methoxybenzene
- 1-(Cyclopropyloxy)-4-(prop-2-en-1-yloxy)benzene
- 1-(Cyclopropyloxy)-4-(but-2-en-1-yloxy)benzene
Comparison: 1-(Cyclopropyloxy)-4-(ethenyloxy)benzene is unique due to the presence of both cyclopropyloxy and ethenyloxy groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
63524-26-5 |
---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
1-cyclopropyloxy-4-ethenoxybenzene |
InChI |
InChI=1S/C11H12O2/c1-2-12-9-3-5-10(6-4-9)13-11-7-8-11/h2-6,11H,1,7-8H2 |
InChI-Schlüssel |
WWNYQCBASQJKRG-UHFFFAOYSA-N |
Kanonische SMILES |
C=COC1=CC=C(C=C1)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.